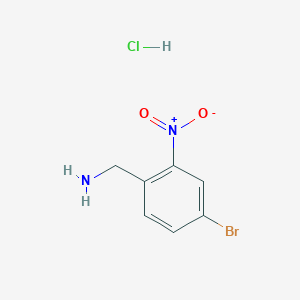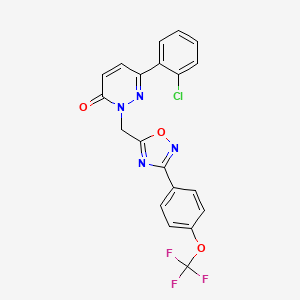
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, also known as ABT-199, is a small molecule inhibitor of the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of novel compounds based on the benzothiazole and quinoline fused bioactive frameworks has been a subject of interest due to their potential biological activities. For instance, Ahmad et al. (2012) synthesized new series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012). Similarly, Bindu et al. (2019) discovered a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides with promising anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Bindu et al., 2019).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of derivatives related to "N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide" have been extensively studied. Incerti et al. (2017) synthesized a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides, demonstrating potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017). This research suggests the potential of these compounds in developing new antimicrobial agents.
Fluorescent Properties and Application
Research has also delved into the fluorescent properties of similar compounds for potential applications. Rangnekar and Shenoy (1987) studied the synthesis of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives, evaluating their fluorescent properties for applications such as fluorescent whiteners on polyester fibers, indicating a potential industrial application (Rangnekar & Shenoy, 1987).
Synthesis Techniques and Characterization
The synthesis and characterization of these compounds are crucial for understanding their structural and functional properties. Sun et al. (2010) synthesized a series of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides, characterizing them through elemental and NMR analyses, and evaluated their catalytic activities towards ethylene polymerization and copolymerization, showcasing the versatility of these compounds in catalysis and polymer science (Sun et al., 2010).
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S/c1-15(30)26-17-11-12-21-23(13-17)32-25(28-21)29-24(31)19-14-22(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,30)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHYDWZUBZAQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)
![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)


![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)

![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)
![4-Chloro-2-{[(2-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2512897.png)
![Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)